molecular formula C11H13NO2 B1303031 (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid CAS No. 1049984-33-9

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B1303031
CAS No.: 1049984-33-9
M. Wt: 191.23 g/mol
InChI Key: XTJDGOQYFKHEJR-VHSXEESVSA-N
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Description

(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and medicinal chemistry. It is characterized by a pyrrolidine ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 3-position. The stereochemistry of the compound is defined by the (3S,4R) configuration, which plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid can be achieved through various methods, including chemical synthesis and biosynthesis. One common approach involves the reaction of pyrrolidine with phenylacetic acid derivatives under specific conditions to form the desired product. The reaction typically requires a suitable solvent and catalyst to ensure high yield and stereoselectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis. This process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability. The choice of reagents, solvents, and catalysts is optimized to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of the compound allows it to fit into the active sites of enzymes, influencing their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of metabolic processes .

Comparison with Similar Compounds

  • (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid

Comparison: Compared to its analogs, (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid exhibits unique properties due to the presence of the phenyl group, which influences its chemical reactivity and biological activity. The specific stereochemistry also contributes to its distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDGOQYFKHEJR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376074
Record name (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049984-33-9
Record name (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
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